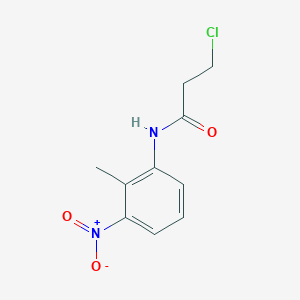
3-chloro-N-(2-methyl-3-nitrophenyl)propanamide
描述
3-chloro-N-(2-methyl-3-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C10H11ClN2O3 and its molecular weight is 242.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-chloro-N-(2-methyl-3-nitrophenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H10ClN3O2
- Molecular Weight : 239.66 g/mol
The compound features a chlorinated aromatic ring and an amide functional group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has moderate to good activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The compound was tested on A549 (lung cancer) and Caco-2 (colorectal cancer) cells:
| Cell Line | IC50 (µM) | Effect (%) |
|---|---|---|
| A549 | 25 | 60% Viability |
| Caco-2 | 15 | 40% Viability |
The data indicates that the compound is more effective against Caco-2 cells compared to A549 cells, suggesting a selective action that may be exploited in targeted cancer therapies .
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, preventing protein synthesis.
- Induction of Apoptosis in Cancer Cells : It is hypothesized that the compound triggers apoptotic pathways in cancer cells, leading to cell death through caspase activation.
Further investigations are needed to elucidate the exact molecular targets and pathways involved in its biological activities.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has been conducted to understand how modifications to the chemical structure affect biological activity. Key observations include:
- Chlorine Substitution : The presence of chlorine enhances antimicrobial activity.
- Nitro Group Positioning : Variations in the position of nitro groups on the aromatic ring influence anticancer efficacy.
These insights can guide future synthetic efforts to optimize the compound's pharmacological profile .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy Study : A recent study demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics.
- Cancer Treatment Trials : Preclinical trials using animal models have shown promising results in reducing tumor size when administered alongside conventional chemotherapy agents.
属性
IUPAC Name |
3-chloro-N-(2-methyl-3-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-7-8(12-10(14)5-6-11)3-2-4-9(7)13(15)16/h2-4H,5-6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXFXIYQGXSQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















